molecular formula C23H26BrNO6 B13726868 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

Cat. No.: B13726868
M. Wt: 492.4 g/mol
InChI Key: PZCOODTUUFZETQ-AATRIKPKSA-N
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Description

4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a bromobenzyl group, a hydroxybenzoate moiety, and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzyl alcohol, 6-hydroxy-4-methoxybenzoic acid, and tert-butoxycarbonyl-protected amino propene.

    Esterification: The 4-bromobenzyl alcohol is esterified with 6-hydroxy-4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

    Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Coupling: The protected amino propene is then coupled with the esterified product using a palladium-catalyzed Heck reaction under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for esterification and coupling steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy, methoxy, and bromobenzyl groups allows for diverse interactions with molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl (E)-2-(3-amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate: Lacks the tert-butoxycarbonyl protection.

    4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-4-methoxybenzoate: Lacks the hydroxy group.

    4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxybenzoate: Lacks the methoxy group.

Uniqueness

The unique combination of functional groups in 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate allows for specific interactions and reactivity that are not possible with the similar compounds listed above. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H26BrNO6

Molecular Weight

492.4 g/mol

IUPAC Name

(4-bromophenyl)methyl 2-hydroxy-4-methoxy-6-[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]benzoate

InChI

InChI=1S/C23H26BrNO6/c1-23(2,3)31-22(28)25-11-5-6-16-12-18(29-4)13-19(26)20(16)21(27)30-14-15-7-9-17(24)10-8-15/h5-10,12-13,26H,11,14H2,1-4H3,(H,25,28)/b6-5+

InChI Key

PZCOODTUUFZETQ-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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